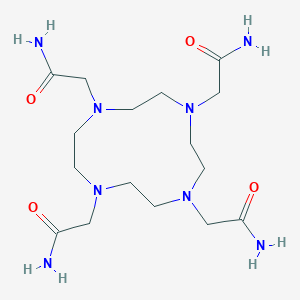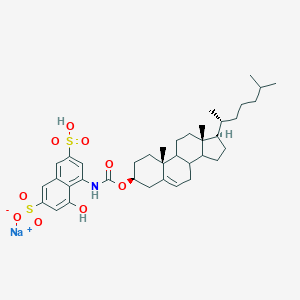
3-Ethoxy-4-(1,2,5,6-tetrahydropyridin-3-yl)-1,2,5-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-4-(1,2,5,6-tetrahydropyridin-3-yl)-1,2,5-thiadiazole is a chemical compound with a complex structure that includes a pyridine ring and a thiadiazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-(1,2,5,6-tetrahydropyridin-3-yl)-1,2,5-thiadiazole typically involves the reaction of pyridine derivatives with ethoxy-substituted thiadiazole compounds. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethoxy-4-(1,2,5,6-tetrahydropyridin-3-yl)-1,2,5-thiadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine-thiadiazole compounds .
Applications De Recherche Scientifique
3-Ethoxy-4-(1,2,5,6-tetrahydropyridin-3-yl)-1,2,5-thiadiazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Ethoxy-4-(1,2,5,6-tetrahydropyridin-3-yl)-1,2,5-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyridine, 3-(4-methoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI)
- Pyridine, 3-(4-ethoxy-1,2,5-oxadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI)
Uniqueness
These unique features make it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
159059-10-6 |
|---|---|
Formule moléculaire |
C9H13N3OS |
Poids moléculaire |
211.29 g/mol |
Nom IUPAC |
3-ethoxy-4-(1,2,3,6-tetrahydropyridin-5-yl)-1,2,5-thiadiazole |
InChI |
InChI=1S/C9H13N3OS/c1-2-13-9-8(11-14-12-9)7-4-3-5-10-6-7/h4,10H,2-3,5-6H2,1H3 |
Clé InChI |
WCJPIRVYBXBRCS-UHFFFAOYSA-N |
SMILES |
CCOC1=NSN=C1C2=CCCNC2 |
SMILES canonique |
CCOC1=NSN=C1C2=CCCNC2 |
Synonymes |
Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B141802.png)


